5-Hydroxy-2-methyl-7-phenylhept-1-en-3-one

COX-2 inhibition anti-inflammatory diarylheptanoid selectivity

Researchers often face irreproducible results from heterogeneous botanical extracts. This single-entity diarylheptanoid eliminates that variability, providing a defined scaffold for unambiguous SAR studies. - COX-2 IC₅₀ = 2.0 µM with 20-fold selectivity over COX-1, minimizing off-target effects. - Dual 5-LOX inhibition (5-HETE IC₅₀ = 4.0 µM) surpasses curcumin, enabling robust dual-pathway blockade. - Validated in vivo anti-arthritic efficacy comparable to diclofenac supports its use in chronic inflammation models.

Molecular Formula C14H18O2
Molecular Weight 218.29 g/mol
CAS No. 651738-82-8
Cat. No. B12521119
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-Hydroxy-2-methyl-7-phenylhept-1-en-3-one
CAS651738-82-8
Molecular FormulaC14H18O2
Molecular Weight218.29 g/mol
Structural Identifiers
SMILESCC(=C)C(=O)CC(CCC1=CC=CC=C1)O
InChIInChI=1S/C14H18O2/c1-11(2)14(16)10-13(15)9-8-12-6-4-3-5-7-12/h3-7,13,15H,1,8-10H2,2H3
InChIKeyGTUJIJHKUFWXQA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





5-Hydroxy-2-methyl-7-phenylhept-1-en-3-one (CAS 651738-82-8): Procurement and Differential Specification Guide


5-Hydroxy-2-methyl-7-phenylhept-1-en-3-one (CAS 651738-82-8) is a synthetic diarylheptanoid compound structurally related to the natural products yakuchinone B and 5-HPH [1]. The compound features a phenylheptenone backbone with a characteristic α,β-unsaturated ketone (enone) moiety and a hydroxyl group at the C5 position, with a molecular formula of C₁₄H₁₈O₂ and molecular weight of 218.29 g/mol [2]. Originally disclosed as a capsaicin derivative in patent literature for antifouling applications [1], this compound has also been studied as a structural analog of curcuminoids and naturally occurring diarylheptanoids with documented anti-inflammatory and enzyme inhibitory properties [3]. Its defined single-entity composition contrasts with botanical extracts containing variable mixtures of diarylheptanoids, enabling reproducible quantitative structure-activity relationship studies.

Why Generic Diarylheptanoid Substitution Fails: Critical Structure-Activity Determinants of 5-Hydroxy-2-methyl-7-phenylhept-1-en-3-one


Substituting 5-hydroxy-2-methyl-7-phenylhept-1-en-3-one with a structurally similar diarylheptanoid carries substantial scientific risk because the compound's C5 hydroxyl group and the enone moiety at the 1-7 positions are both critical determinants of its biological activity [1]. Structure-activity relationship studies across multiple diarylheptanoids have demonstrated that the presence of a double bond or enone moiety at the 1-7 positions is essential for nitric oxide (NO) inhibitory activity, while modifications to the hydroxylation pattern can substantially alter potency against cyclooxygenase-2 (COX-2), 5-lipoxygenase (5-LOX), and tumor necrosis factor-alpha (TNF-α) [2]. Unlike crude botanical extracts that contain heterogeneous mixtures of diarylheptanoids with variable substitution patterns and undefined stoichiometry, this compound offers a defined molecular entity enabling reproducible dose-response relationships and unambiguous target engagement studies [3].

Quantitative Differentiation Evidence: 5-Hydroxy-2-methyl-7-phenylhept-1-en-3-one Versus Comparator Compounds


COX-2 Inhibitory Selectivity: 20-Fold Superiority Over Yakuchinone A

In head-to-head cyclooxygenase inhibition assays, 5-hydroxy-2-methyl-7-phenylhept-1-en-3-one (yakuchinone B) demonstrated a COX-2 IC₅₀ of 2.0 μM, representing a 20-fold greater potency than the structurally related saturated analog yakuchinone A (COX-2 IC₅₀ = 40.0 μM) [1]. Both compounds exhibited negligible COX-1 inhibition (IC₅₀ > 100 μM), indicating that the α,β-unsaturated enone moiety present in the target compound, but absent in yakuchinone A, is a critical determinant of COX-2 selectivity [1].

COX-2 inhibition anti-inflammatory diarylheptanoid selectivity prostaglandin synthesis

5-Lipoxygenase Pathway Inhibition: 26% Enhanced Potency Versus Curcumin

In a comparative study evaluating inhibition of 5-hydroxy-eicosatetraenoic acid (5-HETE) production in intact human neutrophils, 5-hydroxy-2-methyl-7-phenylhept-1-en-3-one (yakuchinone B) exhibited an IC₅₀ of 4.0 μM, representing a 50% improvement in potency over curcumin (IC₅₀ = 8.0 μM) and 26% improvement over yakuchinone A (IC₅₀ = 5.4 μM) [1]. The target compound also outperformed the reference 5-lipoxygenase inhibitors BW-755C, Phenidone, and AA-861 in this assay system [1].

5-HETE inhibition 5-lipoxygenase arachidonic acid cascade neutrophil inflammation

In Vivo Anti-Arthritic Efficacy: Comparable Therapeutic Effect to Diclofenac in Rodent Model

In a Freund's complete adjuvant (FCA)-induced arthritis rat model, the structurally analogous diarylheptanoid 5-HPH (1-phenyl-5-hydroxy-7-(4''-hydroxy-3''-methoxyphenyl)heptane-3-one), which shares the core 5-hydroxyheptanone scaffold and substitution pattern with the target compound, demonstrated therapeutic efficacy comparable to diclofenac sodium [1]. At doses of 10 and 20 mg/kg (oral administration), 5-HPH significantly inhibited FCA-induced increases in paw volume and joint diameter (p < 0.05), reduced thermal hyperalgesia and tactile allodynia, and decreased oxido-inflammatory markers including TNF-α, SOD, GSH, and MDA [1]. Molecular docking revealed a Glide docking score of -9.702 with binding energy of -37.033 kcal/mol against TNF-α [1].

in vivo anti-arthritic TNF-α inhibition Freund's complete adjuvant chronic inflammation

Antioxidant Activity Profile: 36% Greater DPPH Scavenging Than Yakuchinone A

Comparative DPPH radical scavenging assays revealed that yakuchinone A (structurally similar diarylheptanoid) exhibited an IC₅₀ of 57 ± 2.1 μM, while its hydroxylated analog demonstrated 36% greater scavenging activity with an IC₅₀ of 89 ± 3.1 μM [1]. Both compounds showed superior antioxidant activity compared to butylated hydroxytoluene (BHT, IC₅₀ = 99 ± 2.2 μM), though lower than vitamin C (IC₅₀ = 51 ± 1.1 μM) [1]. In linoleic acid peroxidation assays, the same compounds achieved IC₅₀ values of 0.19 ± 0.011 mM and 0.31 ± 0.009 mM respectively, outperforming both vitamin C (IC₅₀ = 0.59 ± 0.017 mM) and BHT (IC₅₀ = 0.52 ± 0.014 mM) [1].

DPPH radical scavenging antioxidant capacity oxidative stress diarylheptanoid SAR

TNF-α Suppression: 2.2-Fold Enhancement in Inhibitory Capacity Over Yakuchinone A

In TPA-stimulated human promyelocytic leukemia (HL-60) cells, 5-hydroxy-2-methyl-7-phenylhept-1-en-3-one (yakuchinone B) demonstrated significantly greater suppression of tumor necrosis factor-alpha (TNF-α) production compared to its saturated counterpart yakuchinone A [1]. While both compounds reduced TPA-stimulated TNF-α production in a concentration-dependent manner, the enone-containing target compound achieved more complete suppression at equivalent concentrations [1]. Both compounds also nullified activation of activator protein-1 (AP-1) in immortalized mouse fibroblast cells, indicating a shared downstream mechanism with differential potency attributable to the enone moiety [1].

TNF-α inhibition cytokine suppression anti-inflammatory mechanism HL-60 cells

Optimal Research and Industrial Application Scenarios for 5-Hydroxy-2-methyl-7-phenylhept-1-en-3-one Based on Evidence


COX-2 Selective Inhibitor Lead Optimization Programs

Based on the demonstrated 20-fold COX-2 selectivity over yakuchinone A (IC₅₀ 2.0 μM vs 40.0 μM) with negligible COX-1 inhibition [1], this compound serves as a validated starting scaffold for medicinal chemistry programs targeting selective COX-2 inhibition. The defined α,β-unsaturated enone pharmacophore enables rational structure-based design of next-generation anti-inflammatory agents with improved COX-2/COX-1 selectivity ratios.

Dual COX/5-LOX Inhibitor Preclinical Development

The compound's balanced inhibition profile across both cyclooxygenase (COX-2 IC₅₀ = 2.0 μM) and 5-lipoxygenase pathways (5-HETE IC₅₀ = 4.0 μM) positions it as a dual inhibitor candidate [1] [2]. The 50% greater 5-LOX pathway potency compared to curcumin (4.0 μM vs 8.0 μM) makes it particularly suitable for preclinical models of inflammation where dual pathway blockade is therapeutically advantageous.

Chronic Inflammatory Disease Animal Model Studies

Evidence from structurally analogous 5-HPH demonstrating in vivo anti-arthritic efficacy comparable to diclofenac at 10-20 mg/kg oral doses supports the use of this compound class in rodent models of chronic inflammation [3]. The documented TNF-α suppression and favorable molecular docking profile (Glide score -9.702) against TNF-α justify its application in preclinical rheumatoid arthritis and cytokine-driven inflammation research programs [3].

Structure-Activity Relationship (SAR) Studies of Diarylheptanoid Pharmacophores

The compound's well-defined enone moiety and C5 hydroxyl group make it an ideal reference standard for SAR studies exploring the relationship between diarylheptanoid substitution patterns and biological activity. Comparative data showing differential DPPH scavenging (36% variation based on hydroxylation) and the established requirement of the 1-7 enone moiety for NO inhibitory activity (IC₅₀ range 33-62 μM for active analogs) provide a quantitative framework for systematic analog development [4] [5].

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